molecular formula C7H6FNO2 B2577059 3-Fluoro-5-methoxyisonicotinaldehyde CAS No. 1256792-34-3

3-Fluoro-5-methoxyisonicotinaldehyde

Cat. No.: B2577059
CAS No.: 1256792-34-3
M. Wt: 155.128
InChI Key: UQXMVPSXSNPVKK-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxyisonicotinaldehyde (CAS: 1256792-34-3) is a fluorinated pyridine derivative with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol. Its structure features a pyridine core substituted with a fluorine atom at position 3, a methoxy group at position 5, and an aldehyde functional group at position 4 (Figure 1). This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for synthesizing heterocyclic compounds or ligands . Its aldehyde group enables nucleophilic additions, while the electron-withdrawing fluorine and electron-donating methoxy groups modulate electronic properties, influencing reactivity and stability in downstream reactions.

Properties

IUPAC Name

3-fluoro-5-methoxypyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXMVPSXSNPVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods: Industrial production of 3-Fluoro-5-methoxyisonicotinaldehyde may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would require the use of organoboron reagents, palladium catalysts, and appropriate solvents under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methoxyisonicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: 3-Fluoro-5-methoxyisonicotinic acid.

    Reduction: 3-Fluoro-5-methoxyisonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

3-Fluoro-5-methoxyisonicotinaldehyde is characterized by the molecular formula C7_7H6_6FNO2_2 and a molecular weight of 155.128 g/mol. The presence of a fluorine atom at the third position and a methoxy group at the fifth position on the isonicotinaldehyde structure enhances its reactivity and biological activity.

Medicinal Chemistry

Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing new antimicrobial agents.

Drug Development : The compound is being explored for its therapeutic applications, particularly in drug design aimed at treating bacterial infections and possibly other diseases. The fluorine atom can enhance the pharmacokinetic properties of the drug candidates derived from this compound .

Case Study : A study highlighted the synthesis of derivatives from this compound that showed significant activity against specific bacterial strains, suggesting its utility in developing new antibiotics .

Biological Research

Target Interaction Studies : The compound's unique functional groups allow it to be used in studies examining interactions with human Toll-like receptors (TLRs). These receptors play crucial roles in immune response, and compounds like this compound can help elucidate mechanisms of immune modulation .

Cancer Research : Preliminary findings suggest that derivatives of this compound may have anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor cell growth in vitro, indicating potential for further investigation in oncological applications .

Materials Science

Synthesis of New Materials : In materials science, this compound serves as a building block for synthesizing novel materials with specific properties. Its reactivity allows for modifications that can lead to materials with enhanced electrical or optical properties, useful in various industrial applications .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Methoxyisonicotinic Acid

  • Molecular Formula: C₇H₇NO₃
  • Substituents : Methoxy (position 2), carboxylic acid (position 4).
  • Key Differences : Lacks the fluorine atom and replaces the aldehyde with a carboxylic acid. This substitution reduces electrophilicity at position 4, making it less reactive in condensation reactions but more stable in aqueous environments. Applications include metal-organic framework synthesis due to its chelating ability .

5-Methoxy-2-mercaptobenzimidazole

  • Molecular Formula : C₈H₈N₂OS
  • Substituents : Methoxy (position 5), thiol (position 2), benzimidazole core.
  • Key Differences : The benzimidazole core introduces aromatic nitrogen atoms, enhancing hydrogen-bonding capacity. The thiol group enables disulfide bond formation, useful in polymer chemistry. Unlike 3-fluoro-5-methoxyisonicotinaldehyde, this compound lacks an aldehyde but offers superior thermal stability (melting point: 210–212°C) .

Coumarin-Based Analogues

Succinimidyl 7-Methoxycoumarin-3-carboxylate

  • Molecular Formula: C₁₄H₁₁NO₇
  • Substituents : Methoxy (position 7), succinimidyl ester (position 3).
  • Key Differences: The coumarin core provides fluorescence properties, making this compound valuable in bioimaging. The ester group facilitates conjugation with amines, contrasting with the aldehyde’s reactivity toward nucleophiles. Priced at €600.00/g, it is significantly more expensive than this compound, reflecting specialized applications in diagnostics .

Comparative Data Table

Compound Name Core Structure Functional Groups/Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Pyridine F (3), OCH₃ (5), CHO (4) 155.13 Intermediate for drug synthesis
2-Methoxyisonicotinic acid Pyridine OCH₃ (2), COOH (4) 153.14 Metal chelation, MOF synthesis
5-Methoxy-2-mercaptobenzimidazole Benzimidazole OCH₃ (5), SH (2) 180.23 Polymer crosslinking, thermal stability
Succinimidyl 7-methoxycoumarin-3-carboxylate Coumarin OCH₃ (7), ester (3) 297.24 Fluorescent probes, bioimaging

Biological Activity

Overview

3-Fluoro-5-methoxyisonicotinaldehyde (CAS Number: 1256792-34-3) is a compound with the molecular formula C7_7H6_6FNO2_2 and a molecular weight of 155.128 g/mol. It is characterized by a fluorine atom at the third position and a methoxy group at the fifth position of the isonicotinaldehyde structure. This unique arrangement suggests potential biological activity that warrants further investigation.

The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are significant for its biological applications:

  • Oxidation : Converts the aldehyde group into a carboxylic acid.
  • Reduction : Reduces the aldehyde group to form an alcohol.
  • Substitution : The fluorine atom can be replaced by other functional groups.

These transformations allow for the synthesis of various derivatives that may exhibit distinct biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine and methoxy groups may enhance its binding affinity to biological receptors, potentially influencing pathways related to antimicrobial and anticancer activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been investigated as a potential inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), which is a critical target in tuberculosis treatment. Studies have shown that related compounds can inhibit MtTMPK effectively, suggesting that this compound may possess similar capabilities .

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that derivatives of isonicotinaldehyde compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown promising results in inhibiting tumor cell growth through mechanisms involving apoptosis and cell cycle arrest . The specific activity of this compound in this context remains to be fully elucidated but suggests potential applications in cancer therapy.

Case Studies

  • Study on Antimycobacterial Activity : A study focused on optimizing non-nucleoside inhibitors for MtTMPK indicated that modifications to the isonicotinaldehyde scaffold could enhance antimicrobial efficacy. The introduction of substituents like fluorine was found to improve biological activity significantly .
  • Cytotoxicity Evaluation : In another research effort, various derivatives were tested for their cytotoxic effects on human cancer cell lines, revealing that certain modifications led to increased potency against specific types of tumors. The presence of electron-withdrawing groups such as fluorine often correlated with enhanced activity .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameKey FeaturesBiological Activity
3-FluoroisonicotinaldehydeLacks methoxy groupModerate antimicrobial activity
5-MethoxyisonicotinaldehydeLacks fluorine atomLimited cytotoxic effects
3-MethoxyisonicotinaldehydeLacks both fluorine and methoxy groupsMinimal biological activity
This compound Unique combination enhances reactivityPotentially high antimicrobial and cytotoxic properties

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